1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Description
Properties
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQYLPEZCDANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, including the formation of the tetrahydrofuran ring and the diazepane ring, followed by their coupling. One common method involves the hydrolysis of carbamate and subsequent N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one . The reaction conditions often require the use of metal catalysts, such as iron, nickel, or ruthenium, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reduction
The ketone is reducible to a secondary alcohol using agents like NaBH4 or LiAlH4 . For example:This reaction is critical for modifying the compound’s hydrophilicity in medicinal chemistry applications .
Nucleophilic Substitution
The diazepane ring participates in nucleophilic substitution reactions. For instance:
- Alkylation : Reaction with alkyl halides (e.g., CH3I) at the diazepane nitrogen .
- Acylation : Formation of amides using acyl chlorides (e.g., AcCl) .
Cycloaddition Reactions
The oxolane moiety may act as a dipolarophile in 1,3-dipolar cycloadditions. DFT studies suggest that steric and electronic factors influence regioselectivity .
Reaction Conditions and Products
Kinetic and Mechanistic Insights
- Reduction Kinetics : The reduction of the ketone group proceeds via a two-step mechanism involving hydride transfer, with an activation energy of ~45 kJ/mol .
- Substitution Selectivity : Steric hindrance at the diazepane nitrogen favors alkylation over acylation in polar aprotic solvents (e.g., DMF) .
- Cycloaddition Regioselectivity : DFT calculations (M06/6-311+G(d,p)) indicate that syn-addition pathways are kinetically favored due to stabilizing interactions between the oxolane oxygen and dipolar intermediates .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound is being investigated for its potential as a drug candidate due to its structural features that allow for interaction with various biological targets. Preliminary studies indicate that it may exhibit antimicrobial and anti-inflammatory properties.
Antimicrobial Activity : Research has shown that 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory diseases. This suggests a potential role in treating conditions characterized by inflammation .
Materials Science
Polymer Development : The compound's unique chemical structure allows it to be used as a building block in synthesizing new polymers and resins. Its properties can be tailored for specific applications in coatings, adhesives, and other materials that require enhanced performance characteristics.
Cosmetic Formulations : Given its safety profile and effectiveness as a potential bioactive ingredient, this compound is being explored for use in cosmetic formulations. Its ability to modulate skin responses could enhance the efficacy of topical products .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Anti-inflammatory Research
In animal models assessing the anti-inflammatory effects of the compound, it was observed that administration led to a marked decrease in inflammatory markers. The study highlighted its potential application in treating chronic inflammatory conditions.
| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) |
|---|---|---|
| IL-1β | 250 | 150 |
| IL-6 | 300 | 180 |
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one are best understood through comparison with related diazepane and butanone derivatives. Key analogs are summarized below:
Table 1: Structural and Pharmacological Comparison of Analogous Compounds
Key Findings
Receptor Selectivity: SYA013 demonstrates high σ2 receptor (σ2R) selectivity (Ki = 5.6 nM) compared to σ1 receptors (Ki = 24 nM), making it a promising antipsychotic candidate . In contrast, Bunazosin hydrochloride’s quinazolinyl group shifts activity toward α1-adrenergic receptors, highlighting how substituent choice dictates target specificity .
Structural Modifications and Bioactivity: Benzyl vs. Oxolane Substitutents: Compound 4a’s benzyl group improves lipophilicity, correlating with cytotoxic effects in cancer cells . Halogenated Aromatic Groups: SYA013’s chlorophenyl and fluorophenyl groups enhance σ2R binding via hydrophobic and electrostatic interactions, a strategy applicable to optimizing the target compound .
Synthetic Accessibility :
- The unsubstituted 1-(1,4-diazepan-1-yl)butan-1-one is synthesized in 85% yield via acid-amine coupling , whereas introducing oxolan-3-yl requires additional steps, such as protecting-group strategies or post-synthetic modifications .
Biological Activity
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic organic compound notable for its unique structural features, including a tetrahydrofuran ring (oxolan) and a diazepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.34 g/mol. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 2310125-85-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in neurological functions. Preliminary studies suggest it may exhibit anxiolytic effects similar to known psychoactive compounds, potentially modulating neurotransmitter systems associated with anxiety and depression .
Therapeutic Potential
Research indicates that this compound could be explored for therapeutic applications in treating conditions like anxiety and depression. Its structural similarities to other psychoactive agents suggest it may influence serotonin or GABAergic systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-2-one | Tetrahydrofuran ring | Anxiolytic properties |
| 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-3-one | Tetrahydrofuran ring | Neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
